5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride 5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20342532
InChI: InChI=1S/C11H12FNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)
SMILES:
Molecular Formula: C11H12FNO2
Molecular Weight: 209.22 g/mol

5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC20342532

Molecular Formula: C11H12FNO2

Molecular Weight: 209.22 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
IUPAC Name 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Standard InChI InChI=1S/C11H12FNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)
Standard InChI Key XKBLOUKUUZVECM-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)C(=CC(=C2)F)C(=O)O)N

Introduction

5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the tetrahydronaphthalene class. It features a unique molecular structure with an amino group, a carboxylic acid functional group, and a fluorine atom, which collectively enhance its pharmacological properties. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological pathways.

InChI Representation:

text
InChI=1S/C11H13ClFNO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,12,13)

Synthesis Methods

The synthesis of 5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. These methods often start with commercially available precursors, such as tetrahydronaphthalene derivatives, and require precise control over reaction conditions like temperature, pH, and reaction time to optimize yield and purity.

Pharmacological Potential

Pharmacological studies suggest that this compound may exhibit activity against certain types of cancer cells or viral infections due to its structural features that allow for selective targeting. The amino group may facilitate binding through hydrogen bonding or ionic interactions, enhancing its biological activity.

Chemical Reactivity

The reactivity of 5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the amino group. This balance of electronic properties makes it a versatile compound for various chemical reactions.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochlorideC₁₁H₁₃ClFNO₂227.69 g/molMedicinal chemistry, potential anticancer or antiviral
Methyl (S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochlorideC₁₂H₁₄FNO₂-Pharmacological studies, potential anticancer or antiviral
(R)-methyl5-amino-3-fluoro-5,6,7,8-TETRAHYDROnaphthalene-1-carboxylateC₁₂H₁₄FNO₂223.24 g/molChemical synthesis, potential applications in medicinal chemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator